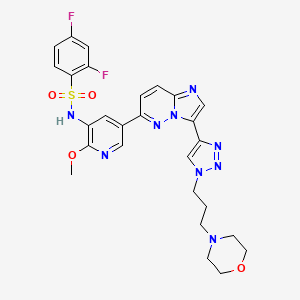

5-HT6R antagonist 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

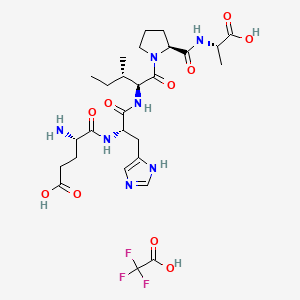

5-HT6R antagonist 1 is a compound that acts as an antagonist to the serotonin type 6 receptor (5-HT6R). This receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in various cognitive functions, including memory and learning. The compound has shown potential in reversing memory impairments and has applications in the study of neurodegenerative diseases such as Alzheimer’s disease .

Métodos De Preparación

The synthesis of 5-HT6R antagonist 1 involves the creation of 1-(arylsulfonyl-isoindol-2-yl)piperazine derivatives. A sustainable mechanochemical method is used for this synthesis. The process involves the inversion of the sulfonamide bond and its incorporation into the isoindoline scaffold, which switches the functional profile of the compound at Gs signaling without impacting the Cdk5 pathway .

Análisis De Reacciones Químicas

5-HT6R antagonist 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

5-HT6R antagonist 1 has a wide range of scientific research applications:

Chemistry: It is used in the study of chemical reactions and mechanisms involving serotonin receptors.

Biology: It helps in understanding the role of serotonin receptors in various biological processes, including cognitive function and brain development.

Medicine: It has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and epilepsy.

Mecanismo De Acción

5-HT6R antagonist 1 exerts its effects by blocking the serotonin type 6 receptor (5-HT6R). This receptor is coupled to Gs proteins and mediates excitatory neurotransmission. By blocking this receptor, the compound can enhance glutamatergic and cholinergic neurotransmission in various brain areas, leading to improved cognitive function. The compound also regulates M-currents in the hippocampus, which helps in reducing excitability and improving long-term potentiation .

Comparación Con Compuestos Similares

5-HT6R antagonist 1 is unique in its ability to act as a neutral antagonist at the 5-HT6R-operated Gs signaling and as an inverse agonist at the Cdk5 pathway. Similar compounds include:

SB-258585: An inverse agonist at 5-HT6R-operated Gs and Cdk5 signaling.

SB271046: A 5-HT6R antagonist that upregulates the expression of KCNQ2 in the M-channel.

KMP-10: A non-indole and non-sulfone hydantoin-triazine 5-HT6R ligand with procognitive and anti-obesity properties .

These compounds share similar mechanisms of action but differ in their specific functional profiles and therapeutic applications.

Propiedades

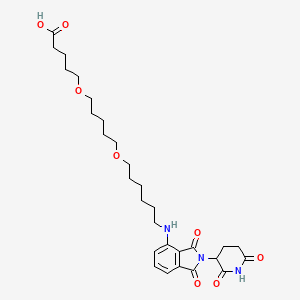

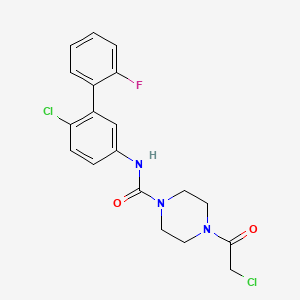

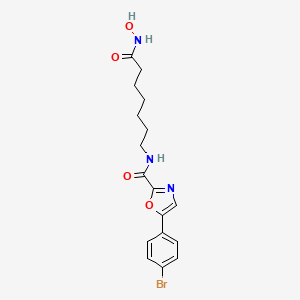

Fórmula molecular |

C17H22F2N6O |

|---|---|

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

4-[1-(2,5-difluorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C17H22F2N6O/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23) |

Clave InChI |

YGKRVQCZWFVTEQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)OC3=C(C=CC(=C3)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

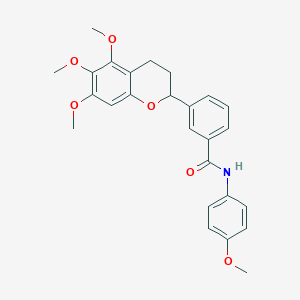

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)